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Introduction
Tris-acetate-EDTA (TAE) buffer is a ubiquitous reagent in molecular biology, primarily utilized as

a running buffer for agarose gel electrophoresis of nucleic acids.[1][2][3] Its widespread

adoption is attributed to its simple composition, cost-effectiveness, and excellent performance

in the separation of large DNA fragments. This technical guide provides a comprehensive

overview of the core chemical properties of TAE buffer, detailed experimental protocols, and a

comparative analysis with its common alternative, Tris-borate-EDTA (TBE) buffer.

Core Chemical Properties of TAE Buffer
TAE buffer is an aqueous solution composed of Tris base, acetic acid, and

ethylenediaminetetraacetic acid (EDTA).[1][2] The interplay of these components provides a

stable chemical environment crucial for the electrophoretic separation of DNA and RNA.

Composition and Formulation
A standard 1X TAE buffer working solution has the following composition:

40 mM Tris: Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of

approximately 8.1 at 25°C, making it effective for maintaining a stable pH in the slightly basic

range required for nucleic acid electrophoresis.[4]
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20 mM Acetic Acid: Acetic acid serves as the acetate counter-ion and, in conjunction with

Tris, forms the buffering system.[5]

1 mM EDTA: EDTA is a chelating agent that sequesters divalent cations, particularly

magnesium ions (Mg²⁺).[5] This is critical for inhibiting the activity of nucleases that could

degrade DNA and RNA samples.[2]

The pH of a 1X TAE buffer solution is typically around 8.3-8.6 and should not be adjusted.[6][7]

Role of Each Component in Electrophoresis
Each component of TAE buffer plays a critical role in the success of nucleic acid

electrophoresis:

Tris and Acetic Acid: Together, they form a buffer system that maintains a constant pH during

the electrophoretic run.[5] This is essential because the phosphate backbone of DNA is

negatively charged, and a stable pH ensures that this charge remains consistent, allowing

for separation based primarily on size.[2]

Ions for Conductivity: The Tris and acetate ions in the solution provide the necessary charge

carriers to conduct the electrical current through the agarose gel.

EDTA for Nucleic Acid Integrity: By chelating divalent cations, EDTA inactivates DNases and

other nucleases that require these ions as cofactors, thereby protecting the nucleic acid

samples from degradation during the experiment.[5]

Quantitative Data Summary
While precise numerical values for conductivity and buffering capacity can vary slightly

depending on the preparation and temperature, the following tables summarize the key

quantitative and qualitative properties of TAE buffer, including a comparison with TBE buffer.
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Property Value / Description Source(s)

Composition (1X)
40 mM Tris, 20 mM Acetic

Acid, 1 mM EDTA
[1]

Typical pH 8.3 - 8.6 [6][7]

Ionic Strength Low [8]

Storage Temperature Room Temperature [8]

Shelf Life (50X Stock)
Stable for extended periods at

room temperature
[8]

Table 1: Core Properties of 1X TAE Buffer

Feature TAE Buffer TBE Buffer Source(s)

Buffering Capacity

Lower; can become

exhausted during long

runs.

Higher; more stable

for extended

electrophoresis.

[9]

Conductivity
Higher; leads to faster

DNA migration.

Lower; results in

slower DNA migration

and less heat

generation.

[10][11]

Resolution of Large

DNA (>2 kb)
Better resolution. Poorer resolution. [9][12]

Resolution of Small

DNA (<2 kb)
Poorer resolution.

Better resolution,

producing sharper

bands.

[9][12]

DNA Recovery from

Gel

Higher recovery rate;

acetate is less

inhibitory to enzymes.

Lower recovery rate;

borate can inhibit

enzymatic reactions.

[12]

Cost
Generally less

expensive.

Generally more

expensive.
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Table 2: Comparative Properties of TAE and TBE Buffers

Experimental Protocols
Preparation of 50X TAE Stock Solution
Materials:

Tris base (CAS 77-86-1)

Glacial Acetic Acid (CAS 64-19-7)

0.5 M EDTA (pH 8.0) solution

Deionized water (dH₂O)

Graduated cylinders

Magnetic stirrer and stir bar

1 L beaker or flask

Autoclave (optional, for sterilization)

Procedure:

To prepare 1 L of 50X TAE stock solution, weigh out 242 g of Tris base and add it to 800 mL

of dH₂O in a 1 L beaker.[1]

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is

completely dissolved.

Carefully add 57.1 mL of glacial acetic acid to the solution.[1]

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[1]

Continue stirring until all components are fully dissolved.

Adjust the final volume to 1 L with dH₂O.
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The pH of the 50X stock solution will be around 8.5 and does not require adjustment.

For long-term storage and to prevent microbial growth, the solution can be sterilized by

autoclaving. Store at room temperature.[8]

Preparation of 1X TAE Working Solution
Materials:

50X TAE stock solution

Deionized water (dH₂O)

Graduated cylinder

Storage bottle

Procedure:

To prepare 1 L of 1X TAE working solution, measure 20 mL of the 50X TAE stock solution

using a graduated cylinder.

Add the 20 mL of 50X TAE stock to 980 mL of dH₂O.

Mix the solution thoroughly. The 1X working solution is now ready to use for gel preparation

and as a running buffer.

Standard Protocol for Agarose Gel Electrophoresis
using TAE Buffer
Materials:

Agarose powder

1X TAE buffer

Erlenmeyer flask

Microwave oven or heating plate
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Gel casting tray and combs

Electrophoresis chamber and power supply

DNA samples mixed with 6X loading dye

DNA ladder

UV transilluminator and imaging system

Ethidium bromide or other DNA stain (handle with appropriate safety precautions)

Procedure:

Prepare the Agarose Gel:

For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X TAE buffer in an

Erlenmeyer flask.

Heat the mixture in a microwave or on a hot plate until the agarose is completely

dissolved. Swirl the flask occasionally to ensure even mixing.

Allow the solution to cool to approximately 50-60°C.

If using a DNA stain that is added to the gel, add it at this stage and mix gently to avoid

bubbles.

Pour the molten agarose into a gel casting tray with the combs in place.

Allow the gel to solidify at room temperature for 20-30 minutes.

Set up the Electrophoresis Chamber:

Once the gel has solidified, carefully remove the combs.

Place the gel, still in the casting tray, into the electrophoresis chamber.

Fill the chamber with 1X TAE buffer until the gel is submerged by 3-5 mm of buffer.[3]
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Load and Run the Gel:

Carefully load the DNA samples (mixed with loading dye) and the DNA ladder into the

wells.

Connect the electrophoresis chamber to the power supply, ensuring the electrodes are

correctly oriented (DNA will migrate towards the positive electrode).

Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a

sufficient distance down the gel.

Visualize the DNA:

After the run is complete, turn off the power supply and disconnect the electrodes.

Carefully remove the gel from the electrophoresis chamber.

If the DNA stain was not included in the gel, stain the gel in a solution of the chosen stain

for 20-30 minutes.

Visualize the DNA bands using a UV transilluminator and capture an image.

Mandatory Visualizations
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TAE Buffer System

Electrolysis at Electrodes

Tris (Base) Tris-H+ (Conjugate Acid)Equilibrium

Acetic Acid (Acid) Acetate- (Conjugate Base)Equilibrium

H+ produced at Anode
Neutralized by Tris

OH- produced at Cathode

Neutralized by Acetic Acid

Click to download full resolution via product page

Caption: Buffering mechanism of TAE buffer during electrophoresis.
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Prepare 1X Working Solution

Start: Prepare 50X TAE Stock

Dissolve 242g Tris Base
in 800mL dH2O

Add 57.1mL
Glacial Acetic Acid

Add 100mL 0.5M
EDTA (pH 8.0)

Adjust Volume to 1L
with dH2O

50X TAE Stock Ready

Dilute 20mL of 50X Stock
with 980mL dH2O

Mix Thoroughly

1X TAE Working Solution Ready

Click to download full resolution via product page

Caption: Workflow for the preparation of TAE buffer solutions.
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Agarose Gel Matrix

Well with DNA Fragments

Large DNA Fragment Small DNA Fragment

Positive Electrode (+)
(Anode)

Slower Migration Faster Migration

Negative Electrode (-)
(Cathode)

Electric Field
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Caption: Principle of DNA separation in TAE-buffered agarose gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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